Arylbromide

Aryl bromides are a class of organic compounds containing a bromine atom directly bonded to an aromatic ring, typically benzene or similar structures. These reagents play a pivotal role in organic synthesis due to their high reactivity and ability to participate in a variety of substitution reactions, including nucleophilic aromatic substitution and coupling reactions.

Aryl bromides are often synthesized from the corresponding aryl halides using methods such as dehalogenation with silver salts or through oxidative bromination. They serve as key intermediates in the production of pharmaceuticals, agrochemicals, polymers, and dyes. Their application spans various industries, including medicine, agriculture, and dye manufacturing.

The high reactivity of aryl bromides can lead to side reactions, necessitating careful handling under an inert atmosphere with appropriate solvents and reaction conditions. Due to their hazardous nature, safety precautions must be strictly observed during synthesis and use.

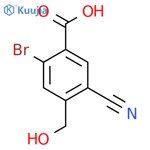

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

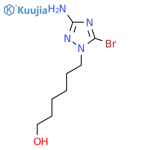

|

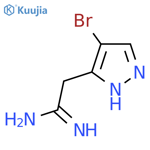

2-(4-bromo-1H-pyrazol-5-yl)ethanimidamide | 1546621-88-8 | C5H7BrN4 |

|

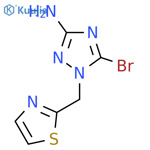

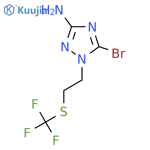

5-bromo-1-(1,3-thiazol-2-yl)methyl-1H-1,2,4-triazol-3-amine | 1697849-33-4 | C6H6BrN5S |

|

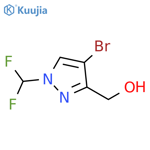

4-bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol | 1578256-71-9 | C5H5BrF2N2O |

|

5-bromo-1-{2-(trifluoromethyl)sulfanylethyl}-1H-1,2,4-triazol-3-amine | 1692699-09-4 | C5H6BrF3N4S |

|

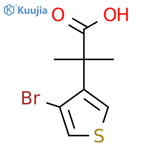

2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid | 1528989-30-1 | C8H9BrO2S |

|

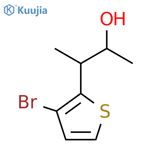

3-(3-Bromothiophen-2-yl)butan-2-ol | 1524231-26-2 | C8H11BrOS |

|

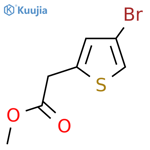

methyl 2-(4-bromothiophen-2-yl)acetate | 1324010-54-9 | C7H7BrO2S |

|

6-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)hexan-1-ol | 1695376-62-5 | C8H15BrN4O |

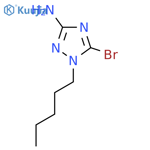

|

5-bromo-1-pentyl-1H-1,2,4-triazol-3-amine | 1697432-97-5 | C7H13BrN4 |

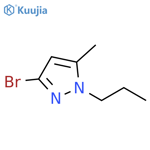

|

3-Bromo-5-methyl-1-propyl-1H-pyrazole | 1354706-07-2 | C7H11BrN2 |

Verwandte Literatur

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

Empfohlene Lieferanten

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte